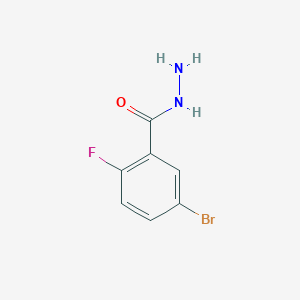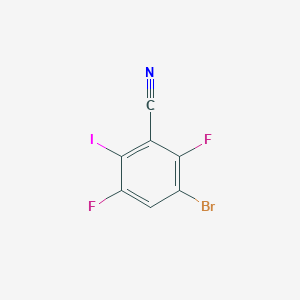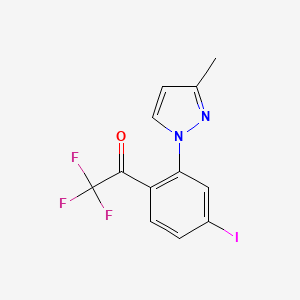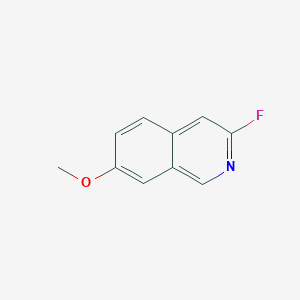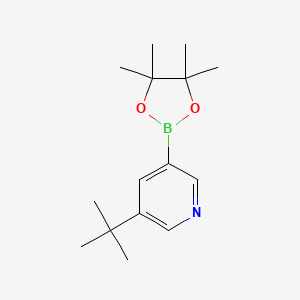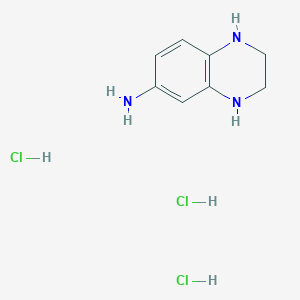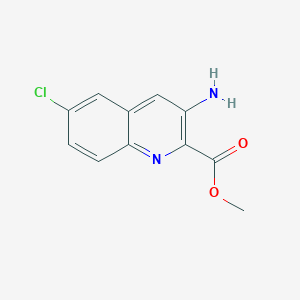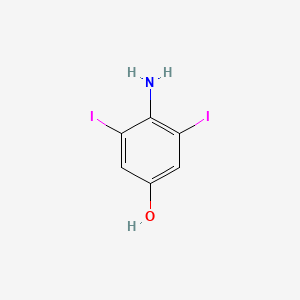
4-Amino-3,5-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-diiodophenol is an organoiodide of phenol, characterized by the presence of two iodine atoms and an amino group attached to the benzene ring. Its molecular formula is C6H5I2NO, and it has a molecular weight of 360.92 g/mol . This compound is part of the iodophenol family, which includes various phenol derivatives with iodine atoms covalently bonded to the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3,5-diiodophenol can be synthesized through the iodination of phenol derivatives. One common method involves the direct iodination of phenol using iodine and nitric acid, which yields a mixture of iodinated products . Another approach is the substitution of an amino group by iodine or hydroxyl groups, such as the decomposition of p-iodobenzenediazonium sulfate in hot dilute sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves electrophilic halogenation of phenol with iodine. This process is optimized to achieve high yields and minimize by-products . The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-diiodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, nitric acid, sulfuric acid, and various reducing agents. The reaction conditions, such as temperature, solvent, and concentration, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various iodinated phenol derivatives, quinones, and other oxidized or reduced forms of the compound .
Scientific Research Applications
4-Amino-3,5-diiodophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3,5-diiodophenol involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile or nucleophile, participating in various chemical reactions that affect cellular processes . Its iodine atoms play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Amino-3,5-diiodophenol can be compared with other iodophenols, such as:
- 2-Iodophenol
- 3-Iodophenol
- 4-Iodophenol
- 2,3-Diiodophenol
- 2,4-Diiodophenol
- 2,5-Diiodophenol
- 2,6-Diiodophenol
- 3,4-Diiodophenol
- 3,5-Diiodophenol
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other iodophenols .
Properties
Molecular Formula |
C6H5I2NO |
|---|---|
Molecular Weight |
360.92 g/mol |
IUPAC Name |
4-amino-3,5-diiodophenol |
InChI |
InChI=1S/C6H5I2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 |
InChI Key |
ANQDMUDBLZEMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)

